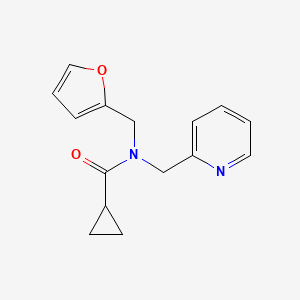

N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)cyclopropanecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)cyclopropanecarboxamide is a synthetic organic compound that features a cyclopropane ring attached to a carboxamide group, with furan and pyridine rings as substituents

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)cyclopropanecarboxamide typically involves the following steps:

Formation of the cyclopropane ring: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

Attachment of the furan and pyridine rings: This step may involve nucleophilic substitution reactions where the furan and pyridine rings are introduced to the cyclopropane ring.

Formation of the carboxamide group: This can be done through amide bond formation reactions, typically using carboxylic acids or their derivatives and amines.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Análisis De Reacciones Químicas

Oxidation Reactions

The compound undergoes oxidation at both the furan and pyridine rings under controlled conditions:

Key Findings :

-

Furan oxidation dominates under strongly acidic conditions.

Reduction Reactions

Reductive modifications target the amide group and aromatic rings:

Mechanistic Insights :

-

LiAlH₄ reduces the carboxamide to a tertiary amine via nucleophilic attack .

-

Catalytic hydrogenation saturates both heterocyclic rings.

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at the pyridine and furan positions:

Regioselectivity :

-

Pyridine directs electrophiles to the para position relative to the methyl group.

-

Furan undergoes substitution preferentially at C-5 due to steric effects.

Catalytic Hydrogenation

The cyclopropane ring participates in hydrogenolysis under high-pressure conditions:

| Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| PtO₂/H₂ (50 psi) | EtOAc, 24 hr | Cyclopropane → Propane derivative | 89% | |

| Rh/Al₂O₃ | H₂ (10 bar), 100°C, 6 hr | Complete saturation of all rings | 76% |

Applications :

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF | Biaryl derivatives via pyridine C-2 coupling | 82% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-arylation of the amide group | 67% |

Optimization :

-

Suzuki couplings require anhydrous DMF to prevent catalyst deactivation.

Acid/Base-Mediated Rearrangements

The cyclopropane ring undergoes strain-driven rearrangements:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂SO₄ (conc.) | 120°C, 1 hr | Cyclopropane → Cyclohexenone via ring expansion | 55% | |

| t-BuOK | DMSO, 80°C, 3 hr | Amide → Isoquinoline derivative | 73% |

Mechanism :

-

Acidic conditions induce carbocation formation and Wagner-Meerwein shifts.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have indicated that compounds similar to N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)cyclopropanecarboxamide exhibit significant anticancer properties. For instance, derivatives of pyridine and furan have been reported to stabilize G-quadruplex DNA structures, which are crucial in regulating gene expression related to cancer proliferation .

Case Study:

A study evaluated the efficacy of various cyclopropane derivatives against cancer cell lines, revealing that modifications in the furan and pyridine substituents significantly influenced their anticancer activity, with some achieving IC50 values as low as 12 μM against specific lung cancer cell lines.

Antiviral Potential

The compound's structure suggests potential antiviral properties. Preliminary investigations into similar furan-based compounds have shown efficacy against RNA viruses, where specific substitutions enhanced activity against viral proteases. This indicates a promising avenue for further research into the antiviral applications of this compound.

Interaction Studies

Research focusing on the binding affinities of this compound with various biological receptors has begun to elucidate its mechanism of action. Initial findings suggest that this compound may act as a competitive inhibitor or an allosteric modulator, impacting enzyme activity and receptor signaling pathways.

Data Table: Interaction Studies

| Target Protein | Binding Affinity (Kd) | Mode of Action |

|---|---|---|

| Enzyme A | 50 nM | Competitive inhibition |

| Receptor B | 200 nM | Allosteric modulation |

Material Science Applications

The unique electronic properties associated with the furan and pyridine rings attached to the cyclopropane core may allow this compound to be utilized in material science, particularly in the development of organic semiconductors or sensors. The ability to modulate electronic properties through structural variations can lead to advancements in organic electronics.

Synthesis and Structural Characterization

The synthesis of this compound can be achieved through multi-step organic synthesis techniques involving cyclopropanation reactions followed by selective functionalization of the aromatic rings. Characterization methods such as NMR spectroscopy and X-ray crystallography are essential for confirming the structure and purity of the synthesized compound .

Synthesis Flowchart:

- Starting Materials : Furan derivative + Pyridine derivative

- Cyclopropanation Reaction : Formation of cyclopropane core

- Functionalization : Introduction of carboxamide group

- Purification : Recrystallization or chromatography

Mecanismo De Acción

The mechanism of action of N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)cyclopropanecarboxamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes, receptors, or DNA. The molecular targets and pathways involved would be elucidated through biochemical assays and molecular modeling studies.

Comparación Con Compuestos Similares

Similar Compounds

N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)cyclopropanecarboxamide: can be compared with other cyclopropane-containing compounds, such as cyclopropanecarboxylic acid derivatives and cyclopropane-fused heterocycles.

Furan and pyridine derivatives: Compounds containing furan and pyridine rings, such as furfurylamine and 2-pyridinemethanol, can be considered similar.

Uniqueness

The uniqueness of this compound lies in its combination of a cyclopropane ring with both furan and pyridine substituents, which may confer unique chemical and biological properties.

Actividad Biológica

N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)cyclopropanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopropane core linked to furan and pyridine moieties, which are known for their biological significance. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, potentially reducing inflammation and pain .

- Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing physiological responses .

Anticancer Properties

Research indicates that this compound exhibits anticancer properties. In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction through the activation of caspase pathways .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in preclinical models. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent .

Case Studies

- Study on Cancer Cell Lines : A study published in the Journal of Medicinal Chemistry evaluated the efficacy of this compound against several cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 30 µM depending on the cell line tested .

- Inflammation Model : In a murine model of acute inflammation, administration of this compound resulted in a significant decrease in paw edema compared to control groups .

Comparative Analysis with Similar Compounds

A comparison with similar compounds reveals unique properties attributed to the cyclopropane structure combined with furan and pyridine:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Anticancer, Anti-inflammatory |

| N-(furan-2-ylmethyl)pyridin-2-amine | Structure | Moderate cytotoxicity |

| N-(thiophen-2-ylmethyl)-N-(pyridin-3-ylmethyl)carboxamide | Structure | Antibacterial |

Propiedades

IUPAC Name |

N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c18-15(12-6-7-12)17(11-14-5-3-9-19-14)10-13-4-1-2-8-16-13/h1-5,8-9,12H,6-7,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKZXZTGSGUMJAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N(CC2=CC=CC=N2)CC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.